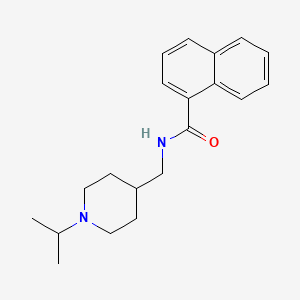

N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .

Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide” might undergo would depend on the exact structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have a high boiling point due to the presence of the nitrogen atom, which can form hydrogen bonds .科学的研究の応用

Alzheimer's Disease Diagnosis

One significant application involves the diagnosis of Alzheimer's disease (AD). A study by Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative related to N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide, [18F]FDDNP, with positron emission tomography (PET) to identify and quantify neurofibrillary tangles (NFTs) and beta-amyloid plaques in the brains of living AD patients. This method demonstrated a correlation between the probe's accumulation in brain regions and memory performance scores, providing a noninvasive technique to monitor the development of AD-related pathologies (Shoghi-Jadid et al., 2002).

Material Science

In material science, Zheng et al. (2005) explored the self-assembly of lanthanide(III) coordination polymers using 1,4-naphthalenedicarboxylate (NDC) and found that the addition of a second ligand, such as 4,4'-bipyridine, results in the formation of porous 3D structures. These structures have potential applications in catalysis, magnetic materials, and photophysical properties (Zheng et al., 2005).

Fluorescent Probes for Bioimaging

Grepioni et al. (2015) synthesized and investigated the photophysical properties of 4-pyridinyl-1,8-naphthalimide derivatives, which were used as fluorescent probes for cellular imaging. These compounds exhibited varied emission quantum yields based on their molecular arrangement, highlighting their utility in molecular diagnostics and bioimaging applications (Grepioni et al., 2015).

Inhibitors of Protein Kinases

Isoquinolinesulfonamides, structurally related to N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide, were studied by Hidaka et al. (1984) for their potent inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds showed significant potential for the development of new therapeutic agents for diseases related to dysfunctional protein kinase activity (Hidaka et al., 1984).

Advanced Pharmaceutical Applications

Berardi et al. (2005) explored the structural analogs of N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide for their binding affinity and selectivity at sigma receptors. Their findings indicated potent ligands with high selectivity towards sigma(1) receptors, offering insights into the development of novel treatments for cancer and neurodegenerative diseases (Berardi et al., 2005).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(1-propan-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-15(2)22-12-10-16(11-13-22)14-21-20(23)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,15-16H,10-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKNFVGGBPNQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)

![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2690956.png)

![N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B2690957.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2690960.png)

![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)